molecular formula C23H24FN5O B4613036 N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

Cat. No.: B4613036
M. Wt: 405.5 g/mol
InChI Key: QVTUDHZHEGJPFN-UHFFFAOYSA-N
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Description

N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.19648857 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Geometric Characterization

The structural and geometric parameters of related compounds, such as N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, have been studied, revealing significant interactions like N-H...N(pyraz) that contribute to the understanding of their potential applications in scientific research. The compounds display intriguing molecular geometries, with almost perpendicular methoxy/methyl-substituted phenyl groups to the pyrazoline ring, which itself is coplanar with the fluorophenyl ring. This detailed geometric analysis provides insights into how subtle changes in structure can affect molecular properties and interactions (Köysal et al., 2005).

Potential for Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the query compound, have been evaluated for their potential as novel antipsychotic agents. These compounds demonstrated promising profiles in behavioral animal tests without interacting with dopamine receptors, a notable departure from clinically available antipsychotic agents. The research into these compounds highlights the potential for developing new therapeutic agents that offer benefits over current treatments, focusing on mechanisms distinct from traditional pathways (Wise et al., 1987).

Exploration of Anti-inflammatory and Antimicrobial Properties

The synthesis and evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been conducted, revealing significant antimicrobial and anti-inflammatory properties. This research indicates the potential of such compounds, related to the query compound, in developing new treatments for infectious diseases and conditions involving inflammation (Kendre et al., 2015).

Application in Neurokinin-1 Receptor Antagonism

Research into compounds structurally related to the query has identified new neurokinin-1 (NK1) receptor antagonists that are orally active and water-soluble, suitable for both intravenous and oral administration. These compounds have shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the broad therapeutic potential of such chemical structures (Harrison et al., 2001).

Electroluminescence for Polymer Light-Emitting Diodes

A new class of cross-linkable hole-transporting materials (HTMs) based on the TPD structure has been developed for use in polyfluorene-based devices. These materials, through thermal cross-linking and modulation of the HOMO energy levels, have been utilized to overcome interfacial mixing, leading to improved electroluminescence properties. This application demonstrates the potential of compounds related to the query chemical in advancing the technology behind polymer light-emitting diodes (LEDs) (Cheng et al., 2011).

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-30-22-8-6-21(7-9-22)29-16-19(15-25-10-3-12-28-13-11-26-17-28)23(27-29)18-4-2-5-20(24)14-18/h2,4-9,11,13-14,16-17,25H,3,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTUDHZHEGJPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CNCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 2
Reactant of Route 2
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 4
Reactant of Route 4
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 5
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 6
Reactant of Route 6
N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.